molecular formula C10H10Cl2N2OS B1461106 4-(4-Chlorophenoxymethyl)-1,3-thiazol-2-amine hydrochloride CAS No. 1803595-34-7

4-(4-Chlorophenoxymethyl)-1,3-thiazol-2-amine hydrochloride

Cat. No. B1461106
CAS RN: 1803595-34-7
M. Wt: 277.17 g/mol
InChI Key: ZIEQTTNUMNDCMY-UHFFFAOYSA-N
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Description

The compound “4-(4-Chlorophenoxymethyl)-1,3-thiazol-2-amine hydrochloride” is a chemical compound with the CAS Number: 1267321-20-9 . It is also known by its IUPAC Name as 4-[(4-chlorophenoxy)methyl]benzenecarboximidamide hydrochloride . The compound is stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H13ClN2O.ClH/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17;/h1-8H,9H2,(H3,16,17);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 297.18 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Structural Properties of Thiazole Derivatives

The synthesis and study of thiazole derivatives have been a subject of interest due to their diverse chemical and biological properties. For instance, the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrates the chemical reactivity of thiazole-related compounds with chloral, leading to products with potential applications in medicinal chemistry and materials science. High-resolution spectroscopic analysis and computational calculations offer insights into their structural conformations, essential for understanding their reactivity and potential uses in drug development and materials engineering (Issac & Tierney, 1996).

Chemical and Biological Properties of Phosphorylated 1,3-Azoles

The review on 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, provides comprehensive insights into their synthesis methods, chemical properties, and biological activities. These compounds exhibit a wide range of biological activities, including insecticidal, antihypertensive, and neuroprotective effects, highlighting the potential of thiazole derivatives in the development of new therapeutic agents (Abdurakhmanova et al., 2018).

Biological Potential of Thiazolidinones

Thiazolidinones, a closely related class to thiazoles, have been extensively reviewed for their chemistry, synthesis, and wide range of biological activities. The versatility of thiazolidinone scaffolds, allowing for various substitutions, has led to the discovery of compounds with significant pharmacological activities, suggesting a promising area for the development of new drugs and bioactive molecules (ArunlalV., Vandana, & Biju, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements associated with it include H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-[(4-chlorophenoxy)methyl]-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS.ClH/c11-7-1-3-9(4-2-7)14-5-8-6-15-10(12)13-8;/h1-4,6H,5H2,(H2,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEQTTNUMNDCMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CSC(=N2)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenoxymethyl)-1,3-thiazol-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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